molecular formula C4H8NNa2O5+ B12340731 disodium;2-(carboxymethylamino)acetate;hydrate

disodium;2-(carboxymethylamino)acetate;hydrate

Cat. No.: B12340731
M. Wt: 196.09 g/mol
InChI Key: YSBGCHXLMBAKPV-UHFFFAOYSA-M
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Description

Chemical Identity: Disodium 2-(carboxymethylamino)acetate hydrate, also known as disodium iminodiacetate or iminodiacetic acid disodium salt, is a sodium salt of iminodiacetic acid with the molecular formula C₄H₅NNa₂O₄·xH₂O (where x denotes hydration). Its structure features two carboxylate groups and a central nitrogen atom, enabling metal chelation .

Properties

Molecular Formula

C4H8NNa2O5+

Molecular Weight

196.09 g/mol

IUPAC Name

disodium;2-(carboxymethylamino)acetate;hydrate

InChI

InChI=1S/C4H7NO4.2Na.H2O/c6-3(7)1-5-2-4(8)9;;;/h5H,1-2H2,(H,6,7)(H,8,9);;;1H2/q;2*+1;/p-1

InChI Key

YSBGCHXLMBAKPV-UHFFFAOYSA-M

Canonical SMILES

C(C(=O)O)NCC(=O)[O-].O.[Na+].[Na+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of disodium;2-(carboxymethylamino)acetate;hydrate typically involves the reaction of ethylenediamine with chloroacetic acid under alkaline conditions. The reaction proceeds through the formation of intermediate compounds, which are subsequently neutralized with sodium hydroxide to yield the final product. The reaction conditions often include controlled temperature and pH to ensure optimal yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high efficiency and consistency. The final product is typically purified through crystallization and drying to obtain the desired hydrate form .

Chemical Reactions Analysis

Types of Reactions

Disodium;2-(carboxymethylamino)acetate;hydrate primarily undergoes chelation reactions, where it binds to metal ions such as calcium, magnesium, and zinc. These reactions are crucial for its applications in various fields .

Common Reagents and Conditions

The chelation reactions of this compound typically occur in aqueous solutions with the presence of metal ions. The pH of the solution is often adjusted to optimize the binding efficiency. Common reagents used in these reactions include metal salts and buffers to maintain the desired pH .

Major Products Formed

The major products formed from the chelation reactions of this compound are stable metal complexes. These complexes are often used in various applications, such as in analytical chemistry for metal ion quantification and in medicine for chelation therapy .

Scientific Research Applications

Medical Applications

Disodium EDTA is primarily recognized for its role in medical treatments, particularly in the following areas:

  • Heavy Metal Poisoning Treatment : Disodium EDTA is used to treat poisoning from heavy metals such as lead, mercury, and arsenic. It forms stable complexes with these toxic metals, facilitating their excretion from the body. Clinical studies have shown significant improvements in patients with lead poisoning when treated with disodium EDTA .
  • Management of Hypercalcemia : The compound is effective in lowering elevated calcium levels in patients suffering from hypercalcemia. Its ability to chelate calcium ions helps regulate calcium concentrations in the bloodstream .
  • Arrhythmia Control : Disodium EDTA has been used in emergency settings to manage ventricular arrhythmias associated with digitalis toxicity. Its anticoagulant properties prevent blood coagulation during transfusions and hematological testing .

Biochemical Applications

Disodium EDTA plays a critical role in biochemical research and laboratory settings:

  • Metal Ion Chelation : In biochemical assays, disodium EDTA is employed to prevent metal ion contamination that could interfere with enzymatic reactions. By inhibiting metal-dependent enzymes, it preserves the integrity of biomolecules such as DNA and proteins during experimental procedures .
  • Stabilization of Biological Samples : Its chelating properties are utilized to stabilize biological samples by binding free metal ions that may catalyze degradation processes.

Environmental Applications

The compound has significant implications for environmental science:

  • Water Treatment : Disodium EDTA is used in water treatment processes to sequester metal ions, thereby preventing scale formation and enhancing the effectiveness of water purification systems .
  • Soil Remediation : It has been applied in soil remediation techniques to extract heavy metals from contaminated sites, aiding in environmental clean-up efforts.

Industrial Applications

In various industries, disodium EDTA serves multiple functions:

  • Textile Industry : The compound is used to sequester metal ions that can affect dye stability and colorfastness during textile processing .
  • Food Preservation : Disodium EDTA acts as a food additive to prevent metal-catalyzed oxidation reactions that can spoil food products .
  • Cosmetics and Personal Care Products : It is commonly included in formulations to enhance product stability by binding metal ions that can degrade cosmetic ingredients .

Data Table: Comparison of Chelating Agents

Compound NameChemical FormulaUnique Features
Disodium EthylenediaminetetraacetateC₁₀H₁₂N₂O₈Widely used in medicine for heavy metal detoxification
Calcium Disodium EthylenediaminetetraacetateC₁₀H₁₂CaN₂O₈Specifically targets calcium regulation
Nitrilotriacetic AcidC₇H₁₄N₄O₆Used primarily in analytical chemistry
Hydroxyethyl Ethylenediaminetriacetic AcidC₉H₁₅N₃O₇More selective for certain metals

Case Study 1: Heavy Metal Detoxification

A clinical trial involving patients with lead poisoning demonstrated that treatment with disodium EDTA resulted in a significant reduction of lead levels in the blood, showcasing its effectiveness as a chelating agent.

Case Study 2: Water Treatment Efficacy

Research on the application of disodium EDTA in municipal water treatment facilities indicated improved removal rates of heavy metals from wastewater, highlighting its role in environmental protection.

Mechanism of Action

The mechanism of action of disodium;2-(carboxymethylamino)acetate;hydrate involves the chelation of divalent and trivalent metal ions. The compound forms stable complexes with metal ions, reducing their availability in biological and chemical systems. This chelation process is crucial for its therapeutic effects in treating heavy metal poisoning and its use in various industrial applications .

Comparison with Similar Compounds

Key Properties :

  • Molecular Weight : 177.067 g/mol (anhydrous basis).
  • CAS Registry Number: Not explicitly listed, but synonyms include Iminodiacetic acid disodium salt and Glycine, N-(carboxymethyl)-, disodium salt.
  • Applications : Used in industrial processes, water treatment, and as a precursor in synthesizing complexing agents .

Comparison with Similar Compounds

Structural and Functional Group Comparison

The compound is compared to ethylenediaminetetraacetic acid (EDTA) derivatives and other carboxylate salts:

Compound Molecular Formula Key Functional Groups Chelating Sites Hydration State
Disodium Iminodiacetate Hydrate C₄H₅NNa₂O₄·xH₂O 2 carboxylates, 1 amine 3 (N, 2O) Variable
Disodium EDTA Dihydrate C₁₀H₁₄N₂Na₂O₈·2H₂O 4 carboxylates, 2 amines 6 (2N, 4O) Dihydrate
Disodium Calcium EDTA Hydrate C₁₀H₁₂CaN₂Na₂O₈·xH₂O 4 carboxylates, 2 amines, Ca²⁺ 6 (Ca²⁺, 2N, 4O) Hydrated
Cadmium Acetate Hydrate (CH₃COO)₂Cd·xH₂O 2 acetates 2 (O) Variable

Structural Insights :

  • Disodium Iminodiacetate has fewer chelating sites than EDTA derivatives, making it less effective for binding multivalent metals like Pb²⁺ or Fe³⁺. EDTA’s four carboxylates and two amines provide stronger coordination, critical in medical chelation therapies .
  • Cadmium Acetate Hydrate lacks nitrogen donors, limiting its utility to non-specific metal interactions .

Key Findings :

  • EDTA Derivatives : Superior for heavy metal detoxification due to high binding constants (e.g., log K for Pb²⁺ ~ 18.0) .
  • Disodium Iminodiacetate: Economical for low-stakes applications like water treatment but ineffective for biomedical use .

Biological Activity

Disodium 2-(carboxymethylamino)acetate, commonly referred to as disodium EDTA (EDTA disodium salt), is a chelating agent with significant biological activity. This compound is primarily recognized for its ability to bind metal ions, which has implications in various biochemical and medical applications. This article explores its biological activity, mechanisms of action, and relevant case studies.

Disodium EDTA has the chemical formula C10H14N2Na2O8C_{10}H_{14}N_2Na_2O_8 and is known to form stable complexes with divalent and trivalent metal ions, such as calcium, magnesium, and lead. The chelation process involves the formation of a ring structure between the metal ion and the ligand, effectively sequestering the metal from biological systems. This property is particularly useful in:

  • Detoxification : EDTA is used in clinical settings to treat heavy metal poisoning by binding to toxic metals and facilitating their excretion.
  • Biochemical Research : In laboratory settings, it is employed to inhibit metal-dependent enzymes, thereby allowing researchers to study enzymatic reactions without interference from metal ions .

Biological Activity

The biological activity of disodium EDTA can be categorized into several key areas:

1. Antioxidant Properties

Disodium EDTA exhibits antioxidant activity by chelating transition metals that catalyze the formation of reactive oxygen species (ROS). By reducing metal-induced oxidative stress, it can protect cells from damage associated with free radicals .

2. Anticancer Activity

Recent studies have indicated that disodium EDTA may have potential anticancer properties. It has been shown to induce apoptosis in cancer cell lines by inhibiting essential metal-dependent pathways involved in cell survival. For instance, research on gallium complexes derived from EDTA showed enhanced cytotoxicity against breast carcinoma cells due to the downregulation of the AKT signaling pathway .

3. Microbial Inhibition

Disodium EDTA's ability to bind essential metals also extends to microbial inhibition. By sequestering metals required for microbial growth, it can inhibit the proliferation of certain pathogenic bacteria .

Case Study 1: Heavy Metal Detoxification

A clinical study involving patients with lead poisoning demonstrated that treatment with disodium EDTA significantly reduced blood lead levels and improved symptoms associated with lead toxicity. The study highlighted EDTA's effectiveness in mobilizing lead from tissues and facilitating its excretion through urine .

Case Study 2: Cancer Treatment

A laboratory study investigated the effects of disodium EDTA on human breast cancer cell lines. The results indicated that cells treated with disodium EDTA exhibited increased apoptosis rates compared to untreated controls. This suggests potential utility in cancer therapies aimed at enhancing the efficacy of existing treatments by targeting metal-dependent survival pathways .

Data Tables

Property Value
Molecular FormulaC₁₀H₁₄N₂Na₂O₈
Molecular Weight336.21 g/mol
SolubilityHighly soluble in water
pKa Values0, 1.5, 2, 2.66, 6.16, 10.24
Biological Activity Mechanism
AntioxidantChelation of transition metals
AnticancerInduction of apoptosis
Microbial InhibitionSequestration of essential metals

Q & A

Basic: What is the role of disodium;2-(carboxymethylamino)acetate;hydrate in buffer preparation for metal-sensitive assays?

Answer:
This compound, commonly known as EDTA disodium salt dihydrate, acts as a chelating agent to sequester divalent metal ions (e.g., Ca²⁺, Mg²⁺) that may interfere with enzymatic or biochemical reactions. In buffer systems (e.g., pH 6.50 ammonium acetate-EDTA buffer), it is prepared by dissolving 3.7224 g of EDTA Na₂·2H₂O in 1 L of HPLC-grade water, followed by pH adjustment with ammonia and filtration through a 0.45 µm membrane . This prevents metal-catalyzed degradation of analytes in HPLC or spectrophotometric assays.

Basic: How do hydration states (e.g., dihydrate vs. anhydrous) affect the stoichiometric calculations for this compound?

Answer:
Hydration states directly impact molecular weight and molarity calculations. For example, the dihydrate form (C₁₀H₁₄N₂Na₂O₈·2H₂O) has a molecular weight of 372.24 g/mol, while the anhydrous form is 336.21 g/mol. Researchers must verify the hydration state via thermogravimetric analysis (TGA) or Karl Fischer titration before use. Inconsistent hydration can lead to errors in buffer ionic strength or chelation capacity .

Advanced: How can researchers optimize chelation efficiency of EDTA disodium salt dihydrate in heterogeneous biological samples?

Answer:
Chelation efficiency depends on pH, temperature, and competing ions. For example:

  • pH : Optimal binding for Ca²⁺ occurs at pH 8–10, while Mg²⁺ requires pH > 6.
  • Competing ions : High concentrations of K⁺ or Na⁺ may reduce binding affinity.
  • Methodology : Use inductively coupled plasma mass spectrometry (ICP-MS) to quantify residual metal ions post-chelation. Pre-treat samples with EDTA at 5–10 mM concentrations and validate recovery rates using spiked metal standards .

Advanced: What experimental strategies resolve contradictions in reported stability constants (log K) for EDTA-metal complexes?

Answer:
Discrepancies in log K values may arise from differences in ionic strength, temperature, or analytical methods (e.g., potentiometry vs. spectrophotometry). To address this:

  • Standardize conditions using IUPAC-recommended buffers (e.g., 0.1 M KNO₃ for ionic strength adjustment).
  • Compare data with reference complexes (e.g., Ca-EDTA log K = 10.65 at 25°C) .
  • Replicate measurements using multiple techniques (e.g., isothermal titration calorimetry) to cross-validate .

Advanced: How does EDTA disodium salt dihydrate interact with nanoparticle surfaces in synthesis protocols?

Answer:
EDTA can functionalize nanoparticles (e.g., upconverting nanoparticles) by binding to surface metal ions (e.g., Y³⁺, Yb³⁺), stabilizing colloids and preventing aggregation. In protocols involving oleic acid/octadecene, EDTA is added post-synthesis (0.1–1.0 mM) and purified via dialysis. Characterize binding using Fourier-transform infrared spectroscopy (FTIR) to detect carboxylate stretching modes at ~1600 cm⁻¹ .

Basic: What analytical techniques confirm the purity of EDTA disodium salt dihydrate in synthetic batches?

Answer:

  • Titrimetry : Direct titration with ZnSO₄ using Eriochrome Black T indicator.
  • HPLC : Reverse-phase chromatography with UV detection at 254 nm.
  • Elemental analysis : Verify Na content (theoretical 12.3% for dihydrate) via atomic absorption spectroscopy .

Advanced: What precautions are necessary when using EDTA disodium salt dihydrate in redox-sensitive systems?

Answer:
EDTA may act as a pro-oxidant in the presence of transition metals (e.g., Fe³⁺) via Fenton-like reactions. Mitigation strategies include:

  • Adding antioxidants (e.g., ascorbate) to redox buffers.
  • Using metal-free EDTA analogs (e.g., deferoxamine) for iron-sensitive assays .

Basic: How does EDTA disodium salt dihydrate compare to other chelators (e.g., citrate, DTPA) in cell culture applications?

Answer:

  • EDTA : Broad-spectrum chelator with high affinity for Ca²⁺/Mg²⁺; may disrupt cell adhesion.
  • Citrate : Weaker chelator, suitable for short-term Ca²⁺ depletion.
  • DTPA : Higher affinity for trivalent ions (e.g., Fe³⁺).
    Select based on target ions and experimental endpoints (e.g., apoptosis assays vs. metalloenzyme studies) .

Advanced: How to model EDTA-metal complexation kinetics in dynamic biological systems?

Answer:
Use computational tools like Density Functional Theory (DFT) to predict binding energies or finite-element analysis (FEA) for diffusion-controlled systems. Experimentally, employ stopped-flow spectrophotometry to measure rate constants (kₐ ≈ 10⁶ M⁻¹s⁻¹ for Ca-EDTA) .

Advanced: What are the implications of EDTA disodium salt dihydrate in environmental toxicity studies?

Answer:
EDTA persists in aquatic systems and mobilizes heavy metals (e.g., Cd²⁺, Pb²⁺) from sediments. Assess ecotoxicity using Daphnia magna acute toxicity tests (EC₅₀ ~ 100 mg/L) or microbial biodegradation assays (half-life > 28 days under aerobic conditions) .

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